molecular formula C8H8O4S2 B1488618 5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid CAS No. 1247630-44-9

5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid

Cat. No. B1488618
CAS RN: 1247630-44-9
M. Wt: 232.3 g/mol
InChI Key: XMSTWUXOVZVTBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid 5,5-dioxide . The InChI code for this compound is 1S/C8H8O4S2/c9-8(10)7

Scientific Research Applications

Crystal and Molecular Structure

The crystal structures of related thiopyran compounds have been determined by single-crystal X-ray diffraction, highlighting the importance of these structures in understanding the molecular interactions and packing in solid states (Chruszcz et al., 2002). These studies provide foundational knowledge for designing compounds with desired physical and chemical properties.

Reaction and Synthesis

Research on the reactions of 2H-thiopyran-3,5(4H,6H)-dione has led to the synthesis of various thiopyran derivatives, showcasing the chemical versatility and potential for generating novel therapeutic agents (Menozzi et al., 1984). Such synthetic strategies are crucial for developing new materials and drugs.

Pharmacophore Development

Studies have also focused on the development of pharmacophores, as seen in the work on hepatitis C virus (HCV) NS5B polymerase inhibitors. These studies contribute to the understanding of how specific molecular features contribute to biological activity, aiding in the design of more effective therapeutic agents (Stansfield et al., 2004).

Supramolecular Liquid-Crystalline Complexes

The synthesis of novel supramolecular liquid-crystalline complexes derived from related thiophene compounds illustrates the intersection of organic synthesis and materials science, opening avenues for the development of new materials with unique properties (Tso et al., 1998).

Molecular Rearrangements

Research into the molecular rearrangements of 1,3-dithioles highlights the synthetic utility of these reactions in generating thienothiopyranthiones, a class of compounds with potential for further chemical and biological exploration (Ogurtsov et al., 2005).

properties

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S2/c9-8(10)7-3-5-4-14(11,12)2-1-6(5)13-7/h3H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSTWUXOVZVTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid
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5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid
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5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid
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5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid
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5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid
Reactant of Route 6
5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid

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